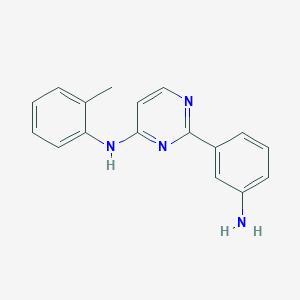

2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine

説明

2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

科学的研究の応用

2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit inhibitory activity against various enzymes, such as protein kinases, phosphodiesterases, and tyrosine kinases. These enzymes are involved in several signaling pathways that regulate cell growth, differentiation, and apoptosis. Therefore, 2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

作用機序

Target of Action

Imidazopyridines, a class of compounds to which this compound may belong, have been found to have significant biological potential against a variety of targets, including anti-tubercular, anti-malarial, and anti-trypanosomal targets .

Mode of Action

brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial, and anti-TB agents, respectively .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to boron reagents

Pharmacokinetics

One source mentions that the compound has high gi absorption , which could impact its bioavailability.

Result of Action

One source mentions that stro-002, a compound linked to a cytotoxic 3-aminophenyl-hemiasterlin payload, can be cleaved in the tumor microenvironment or upon internalization into tumor cells, lending a specific delivery and cytotoxic profile in tumor cells

Action Environment

One source mentions that h2s, a corrosive species responsible for the deterioration of metals and alloys in marine environments, is the most critical pollutant in seawater

実験室実験の利点と制限

The advantages of using 2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine in lab experiments include its high potency, selectivity, and versatility. The compound can be easily synthesized and modified to improve its pharmacological properties. However, the limitations of using the compound include its potential toxicity, limited solubility, and off-target effects. Therefore, careful optimization of the experimental conditions and dose-response relationship is required to obtain reliable results.

将来の方向性

The future directions of research on 2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine include the following:

1. Development of more potent and selective analogs of the compound for specific enzyme targets.

2. Evaluation of the compound's efficacy and safety in preclinical and clinical trials for the treatment of various diseases.

3. Investigation of the compound's mechanism of action and its interaction with target enzymes at the molecular level.

4. Exploration of the compound's potential applications in material science, such as the synthesis of functionalized nanoparticles and polymers.

5. Development of novel synthetic methods for the preparation of the compound and its analogs.

Conclusion:

2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore the potential of this compound and its analogs for various applications.

合成法

The synthesis of 2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine can be achieved by the reaction of 3-aminobenzonitrile and o-toluidine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, including cyclization, reduction, and dehydration. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

特性

IUPAC Name |

2-(3-aminophenyl)-N-(2-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-12-5-2-3-8-15(12)20-16-9-10-19-17(21-16)13-6-4-7-14(18)11-13/h2-11H,18H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNVVLDVMIIXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC=C2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212899 | |

| Record name | 2-(3-Aminophenyl)-N-(2-methylphenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine | |

CAS RN |

1206969-18-7 | |

| Record name | 2-(3-Aminophenyl)-N-(2-methylphenyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Aminophenyl)-N-(2-methylphenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)

![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)

![4,8-Dioctyl-2,6-bis-trimethylstannylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B6594462.png)